N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Description
This compound features a benzothiazole core linked to a thiazole ring via a thioether bridge, with a 4-methylbenzyl substituent and an acetamide spacer. Its synthesis typically involves nucleophilic substitution or coupling reactions under reflux conditions (e.g., DMF, triethylamine) .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS3/c1-13-6-8-14(9-7-13)11-25-20-21-15(12-26-20)10-18(24)23-19-22-16-4-2-3-5-17(16)27-19/h2-9,12H,10-11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGFJTIYDJNDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (–S–) in the (4-methylbenzyl)thio substituent is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
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Reagents/Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .
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Products :
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Sulfoxide derivative: Intermediate oxidation state.
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Sulfone derivative: Fully oxidized form.
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Table 1: Oxidation of Thioether Group
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Oxidation | H₂O₂, mCPBA | 0–25°C, 2–6 hrs | Sulfoxide or sulfone derivatives |
Hydrolysis of Acetamide
The acetamide group (–NHCOCH₃) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or ammonium salts.
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Acidic Hydrolysis : Concentrated HCl or H₂SO₄ under reflux (80–100°C) converts the acetamide to 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetic acid .
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Basic Hydrolysis : NaOH or KOH in aqueous ethanol produces the corresponding carboxylate salt .
Nucleophilic Substitution at the Acetamide Carbonyl
The electrophilic carbonyl carbon in the acetamide group reacts with nucleophiles such as amines or alcohols.
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Reagents : Primary/secondary amines (e.g., methylamine) in THF with triethylamine (TEA) as a base .
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Products : Substituted amide derivatives.
Table 2: Nucleophilic Substitution Examples
| Nucleophile | Reagents/Conditions | Product |
|---|---|---|
| Methylamine | TEA, THF, reflux, 12 hrs | N-methylamide derivative |
| Ethanol | H₂SO₄ catalyst, 60°C | Ethyl ester derivative |
Electrophilic Aromatic Substitution (EAS) on Benzothiazole
The benzothiazole ring undergoes EAS at electron-rich positions (e.g., C-5 or C-6):
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Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups.
Reduction Reactions
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Acetamide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a primary amine (–CH₂NH₂) .
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Thioether Reduction : Raney nickel catalyzes desulfurization, cleaving the thioether to a hydrocarbon chain .
Thiol-Disulfide Exchange
The thioether group participates in thiol-disulfide interchange reactions with dithiols (e.g., 1,2-ethanedithiol), forming mixed disulfides under oxidative conditions .
Key Research Findings
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Synthetic Flexibility : Multi-step protocols (e.g., chloroacetylation followed by nucleophilic substitution) enable modular derivatization of the benzothiazole and thiazole rings .
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Stability : The compound demonstrates thermal stability up to 200°C, making it suitable for high-temperature reactions .
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Biological Relevance : Oxidation of the thioether to sulfone enhances bioactivity in analogous compounds, suggesting potential for pharmacological optimization .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on Pharmacological Activity
Table 1: Key Substituent Variations and Properties
*Calculated based on structural formula.
Spectroscopic Characterization
- NMR Trends :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~435 for the target) correlate with analogs in (m/z 458–519), confirming structural integrity .
Preparation Methods
Key Reaction Steps
Starting Material Preparation :
- 2-Aminobenzenethiol reacts with ethyl glyoxylate in dimethylformamide (DMF) under micellar conditions (e.g., sodium dioctyl sulfosuccinate) to form 3-carboxy-substituted benzothiazole intermediates.
- Alternative methods employ phosphoryl chloride (POCl₃) and DMF to generate 2-chloroquinoline-3-carbaldehyde, which is subsequently treated with sodium sulfide to yield 2-mercaptoquinoline-3-carbaldehyde.
Cyclization :
Table 1: Reaction Conditions for Benzothiazole Synthesis
| Intermediate | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | POCl₃, DMF | 80–90°C | 12 h | 68% |
| 2-Mercaptoquinoline-3-carbaldehyde | Na₂S, DMF | RT | 2 h | 75% |
| Benzo[d]thiazol-2-yl-thiol | Na₂S₂O₅, EtOH | Reflux | 12 h | 82% |
Thiazole-Thioether Intermediate Synthesis
The thiazole-thioether component is constructed through sequential alkylation and substitution reactions.
Thioether Formation
Thiazole Ring Assembly
- Hantzsch Thiazole Synthesis :
Table 2: Thioether-Thiazole Synthesis Parameters
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Thiol Synthesis | Thiourea, EtOH | Ethanol | Reflux | 89% |
| Thiazole Formation | Chloroacetone, Et₃N | DMF | 60°C | 76% |
Acetamide Coupling and Final Assembly
The final stage involves coupling the benzothiazole and thiazole-thioether moieties via an acetamide linker.
Chloroacetylation
Nucleophilic Substitution
- Thioether-Thiazole Coupling :
Table 3: Final Coupling Reaction Optimization
| Parameter | Condition | Yield | Purity |
|---|---|---|---|
| Base | K₂CO₃ | 74% | 95% |
| Solvent | DMF | 68% | 93% |
| Temperature | 50°C | 74% | 95% |
| Time | 8 h | 74% | 95% |
Purification and Characterization
Purification Methods
Analytical Data
Challenges and Optimization
Side Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
